molecular formula C23H21ClN6OS2 B11218801 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

Cat. No.: B11218801
M. Wt: 497.0 g/mol
InChI Key: XDYBPMMBQCHQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic compound featuring a piperazine ring, a thiazole ring, and a quinazoline derivative

Properties

Molecular Formula

C23H21ClN6OS2

Molecular Weight

497.0 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C23H21ClN6OS2/c24-15-4-3-5-17(12-15)29-8-10-30(11-9-29)20(31)13-16-14-33-23(25-16)28-21-18-6-1-2-7-19(18)26-22(32)27-21/h1-7,12,14H,8-11,13H2,(H2,25,26,27,28,32)

InChI Key

XDYBPMMBQCHQNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 3-chlorophenylamine with piperazine under controlled conditions.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.

    Quinazoline Derivative Synthesis: The quinazoline derivative is synthesized separately through a series of reactions involving anthranilic acid and appropriate reagents.

    Coupling Reaction: Finally, the piperazine derivative, thiazole ring, and quinazoline derivative are coupled together under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone exhibit anticancer properties. For instance, derivatives of quinazoline and thiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Quinazoline Derivatives

A study published in Pharmaceutical Research demonstrated that quinazoline derivatives can effectively target cancer cells by inhibiting specific kinases involved in tumor growth. The incorporation of piperazine enhances solubility and bioavailability, making these compounds promising candidates for further development .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has shown that thiazole and quinazoline derivatives possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Evaluation

In a study evaluating various heterocyclic compounds, several derivatives demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neurological Applications

Compounds containing piperazine are often investigated for their neuropharmacological effects. The ability of This compound to modulate neurotransmitter systems could offer therapeutic avenues for treating neurological disorders such as anxiety and depression.

Case Study: Piperazine Derivatives in CNS Disorders

Research has shown that piperazine derivatives can act as serotonin receptor modulators, potentially alleviating symptoms of depression and anxiety disorders. The unique combination of piperazine with thiazole and quinazoline frameworks may enhance these effects .

Table 1: Summary of Synthesis Steps

StepReaction TypeKey Reagents
1Cyclization3-Chlorophenyl amine
2Heterocycle FormationThioamide reagents
3CondensationEthyl chloroacetate

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is unique due to its combination of a piperazine ring, thiazole ring, and quinazoline derivative. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.

Biological Activity

The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]ethanone represents a novel hybrid structure combining piperazine, quinazoline, and thiazole moieties. This compound is of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN4S2O\text{C}_{19}\text{H}_{19}\text{ClN}_{4}\text{S}_{2}O

Biological Activity Overview

Research indicates that compounds containing piperazine and quinazoline derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Quinazoline derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Compounds with thiazole and piperazine scaffolds often display antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against PC3, MCF-7, and HT-29 cells
AntimicrobialModerate to significant antibacterial and antifungal effects
Enzyme InhibitionInhibitory effects on acetylcholinesterase (AChE)
AnalgesicPotential analgesic properties observed

Anticancer Activity

The hybrid compound has been tested for its cytotoxic effects on several cancer cell lines. For instance, a study indicated that derivatives with similar structures showed IC50 values of approximately 10 µM in inhibiting growth in prostate cancer (PC3) cells. The mechanism of action is believed to involve interference with cellular proliferation pathways, possibly through apoptosis induction.

Case Study: Quinazoline-Thiazole Derivatives

A related study synthesized quinazoline-thiazole hybrids and evaluated their antiproliferative activities. The results demonstrated that specific derivatives exhibited potent cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines. The compound A3 from this series was particularly effective with IC50 values indicating strong growth inhibition across multiple cell types .

Antimicrobial Properties

The compound's potential as an antimicrobial agent was assessed through various in vitro studies. Results indicated that the presence of thiazole significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated a minimum inhibitory concentration (MIC) below 100 µg/mL against common pathogens .

Enzyme Inhibition Studies

In addition to its direct antimicrobial activity, the compound also showed promise as an enzyme inhibitor. Specifically, it was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine, potentially providing therapeutic benefits in conditions like Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.